molecular formula C19H17BrClNO3 B5119658 8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline

8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline

Cat. No. B5119658
M. Wt: 422.7 g/mol
InChI Key: BKMDUROASGGALC-UHFFFAOYSA-N
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Description

8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline, commonly known as BCEQ, is a chemical compound that has been widely used in scientific research. BCEQ is a quinoline derivative, which has been synthesized by various methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

BCEQ has been found to chelate with metal ions, such as copper and iron, and form stable complexes. The fluorescence of BCEQ is quenched in the presence of metal ions, which makes BCEQ a good fluorescent probe for the detection of metal ions. BCEQ has also been found to generate reactive oxygen species (ROS) upon irradiation with light, which makes BCEQ a good photosensitizer for photodynamic therapy. The antimicrobial and antiviral activities of BCEQ are thought to be due to its ability to disrupt the membrane integrity of microorganisms and viruses.
Biochemical and Physiological Effects:
BCEQ has been found to have several biochemical and physiological effects. BCEQ has been found to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, and viruses, such as herpes simplex virus and human immunodeficiency virus. BCEQ has also been found to induce apoptosis, or programmed cell death, in cancer cells. BCEQ has been found to have antioxidant activity, which makes BCEQ a potential therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

BCEQ has several advantages for lab experiments, such as its high stability, low toxicity, and good solubility in water and organic solvents. BCEQ is also easy to synthesize and can be obtained in high yields. However, BCEQ has some limitations for lab experiments, such as its limited selectivity for metal ions and its potential cytotoxicity at high concentrations.

Future Directions

There are several future directions for research on BCEQ. One direction is the development of new fluorescent probes based on BCEQ for the detection of metal ions with high selectivity and sensitivity. Another direction is the development of new photosensitizers based on BCEQ for the treatment of cancer with improved efficacy and selectivity. Another direction is the development of new antimicrobial and antiviral agents based on BCEQ with improved activity and selectivity. Finally, the development of new materials based on BCEQ for various applications, such as sensing, imaging, and drug delivery, is also a promising direction for research.

Synthesis Methods

BCEQ can be synthesized by various methods, including the condensation of 2-(4-bromo-2-chlorophenoxy)ethanol with 8-aminoquinoline in the presence of a base, such as potassium carbonate. Other methods include the reaction of 2-(4-bromo-2-chlorophenoxy)ethanol with 8-hydroxyquinoline in the presence of a dehydrating agent, such as thionyl chloride. BCEQ can also be synthesized by the reaction of 2-(4-bromo-2-chlorophenoxy)ethylamine with 8-hydroxyquinoline in the presence of a base, such as sodium hydride.

Scientific Research Applications

BCEQ has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper and iron. BCEQ has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer. BCEQ has been found to have antimicrobial and antiviral activities, and has been used in the development of new drugs for the treatment of infectious diseases. BCEQ has also been used in the development of new materials, such as polymers and nanoparticles, for various applications.

properties

IUPAC Name

8-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClNO3/c20-15-6-7-17(16(21)13-15)24-11-9-23-10-12-25-18-5-1-3-14-4-2-8-22-19(14)18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMDUROASGGALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOCCOC3=C(C=C(C=C3)Br)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline

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